molecular formula C10H7ClO3 B2585753 4-(chloromethyl)-6-hydroxy-2H-chromen-2-one CAS No. 847367-12-8

4-(chloromethyl)-6-hydroxy-2H-chromen-2-one

Cat. No.: B2585753
CAS No.: 847367-12-8
M. Wt: 210.61
InChI Key: WGJIFHRBMQMSMV-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-6-hydroxy-2H-chromen-2-one (CAS 847367-12-8) is a versatile coumarin derivative of significant interest in medicinal chemistry research. This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Its core structure features a reactive chloromethyl group at the C-4 position and a hydroxyl group at the C-6 position of the coumarin scaffold, making it a valuable precursor for further chemical modifications . Research indicates that derivatives synthesized from this intermediate, such as coumarin thiopropionic acids, have demonstrated promising antimicrobial activity in scientific studies . Furthermore, coumarin derivatives bearing a chloromethyl group are of particular interest in oncology research. Systematic structure-activity relationship (SAR) studies have established that the chloromethyl substituent, as an electron-donating and hydrophilic group at the C-4 position of the dihydroxycoumarin scaffold, can influence the compound's inhibitory activity against myeloid cell leukemia-1 (Mcl-1), an attractive and validated target for cancer therapy . The reactivity of the chloromethyl group allows for the introduction of various pharmacophores, enabling researchers to explore and optimize biological activity for specific applications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(chloromethyl)-6-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c11-5-6-3-10(13)14-9-2-1-7(12)4-8(6)9/h1-4,12H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJIFHRBMQMSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CC(=O)O2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-6-hydroxy-2H-chromen-2-one typically involves the chloromethylation of 6-hydroxy-2H-chromen-2-one. One common method is the Blanc reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride, to introduce the chloromethyl group . The reaction is carried out under controlled conditions to ensure the selective chloromethylation at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-6-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: 4-(chloromethyl)-6-oxo-2H-chromen-2-one.

    Reduction: 4-methyl-6-hydroxy-2H-chromen-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Intermediate in Synthesis : This compound is utilized as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical modifications, including oxidation and reduction reactions, leading to derivatives with distinct properties.

2. Biology

  • Bioactive Compound : Research indicates that 4-(chloromethyl)-6-hydroxy-2H-chromen-2-one exhibits antimicrobial and antioxidant properties. Its biological activity is attributed to its ability to interact with various molecular targets, modulating enzyme activities and receptor binding .

3. Medicine

  • Therapeutic Potential : The compound is being investigated for its anti-inflammatory and anticancer activities. Studies have shown that it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function, demonstrating significant cytotoxic effects in various cancer cell lines .

4. Industry

  • Dyes and Fragrances : Beyond its biological applications, this compound is also utilized in the development of dyes and fragrances due to its structural properties that allow for color stability and scent retention.

The biological activities of this compound can be summarized as follows:

Activity Description
AntimicrobialExhibits effectiveness against various pathogens through enzyme inhibition.
AnticancerInduces apoptosis in cancer cells; activates caspases leading to cell death.
Anti-inflammatoryPotential therapeutic effects in reducing inflammation through cytokine modulation.

Anticancer Activity

A study demonstrated that this compound induces apoptosis in human cancer cell lines through mitochondrial pathways. The compound was shown to activate caspases with an IC50 value indicating significant potency against certain cancer types.

Antimicrobial Efficacy

Research has indicated that this compound possesses antimicrobial properties, effectively inhibiting the growth of various bacterial strains. Its mechanism involves the disruption of bacterial cell membranes, leading to cell lysis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal how different substituents on the chromenone ring influence biological activity:

Compound Key Features Biological Activity
This compoundChlorine and hydroxyl substitutionsAnticancer, antimicrobial
6-Chloro-4-(chloromethyl)-7-hydroxychromen-2-oneHydroxy group enhances solubilityIncreased reactivity
6-Chloro-4-(chloromethyl)coumarinLacks ethyl groupDifferent biological profile

The introduction of halogen groups at specific positions has been shown to enhance activity against certain pathogens and cancer cell lines.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-6-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, affecting enzyme activity and receptor binding. The chloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Substituents Key Properties/Applications Reference
4-(Chloromethyl)-6-hydroxy-2H-chromen-2-one -ClCH₂ at C4, -OH at C6 Potential precursor for antimicrobial/antitumor agents; reactive ClCH₂ for alkylation reactions
6-Chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one -Cl at C6, -O-(2,4-Cl₂-benzyl) at C7, -Ph at C4 Enhanced lipophilicity; possible applications in pesticidal/antifungal formulations
6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one -Cl at C6, -OCH₂(4-Me-Ph) at C4 Improved bioavailability due to phenoxymethyl group; explored in CNS-targeting drugs
6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one -Cl at C6, -OH at C7, -Me at C3 and C4 Antioxidant activity; methyl groups may reduce metabolic degradation
6-Amino-2-methyl-4H-chromen-4-one -NH₂ at C6, -Me at C2 Fluorescent properties; potential use in bioimaging or as a photosensitizer

Physicochemical Properties

  • Polarity and Solubility: The hydroxyl group at C6 increases hydrophilicity compared to non-hydroxylated analogs (e.g., 4-phenyl derivatives in ). Chlorine and chloromethyl groups enhance lipophilicity, affecting membrane permeability .
  • Reactivity : The chloromethyl group enables nucleophilic substitution reactions, making the compound a versatile intermediate. For example, it can undergo alkylation with amines or thiols to generate libraries of derivatives .

Biological Activity

4-(Chloromethyl)-6-hydroxy-2H-chromen-2-one, also known as a coumarin derivative, has garnered attention due to its diverse biological activities. This compound exhibits potential in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the coumarin family, characterized by a benzopyrone structure. The presence of the chloromethyl group at position 4 and a hydroxyl group at position 6 significantly influences its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of coumarin derivatives, including this compound. Research indicates that this compound exhibits activity against various Gram-positive and Gram-negative bacteria as well as fungi.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for several coumarin derivatives have been reported, with some exhibiting potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. For instance, derivatives with electron-donating groups like methyl showed better potency than those with electron-withdrawing groups like chloro .
CompoundTarget OrganismMIC (μg/mL)
This compoundS. aureus1 - 4
Other Coumarin DerivativesE. coli7.23 - 11.7

Antioxidant Activity

Coumarins are known for their antioxidant properties. Studies suggest that this compound may scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing various diseases linked to oxidative damage.

Anti-inflammatory Activity

The anti-inflammatory properties of coumarins have been well-documented. Compounds similar to this compound have shown effectiveness in inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6, which are pivotal in inflammatory responses .

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits essential enzymatic processes.
  • Antioxidant Mechanism : It acts by donating electrons to free radicals, thus neutralizing them.
  • Anti-inflammatory Mechanism : The inhibition of NF-kB signaling pathways contributes to reduced inflammation.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various coumarin derivatives, including this compound, against resistant bacterial strains. Results indicated that this compound exhibited significant antibacterial activity with an MIC comparable to standard antibiotics .

Study on Anti-inflammatory Effects

Another research project focused on the anti-inflammatory effects of coumarins in vitro. The results demonstrated that compounds with similar structures could effectively reduce inflammation markers in cultured human cells .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications at specific positions on the coumarin ring can enhance biological activity:

  • Chloro Substitution : The presence of a chloro group at position 4 increases antimicrobial efficacy.
  • Hydroxyl Group : The hydroxyl group at position 6 is essential for antioxidant activity.

Q & A

Q. What are the optimized synthetic routes for 4-(chloromethyl)-6-hydroxy-2H-chromen-2-one, and how can reaction conditions be tailored to improve yield?

The compound can be synthesized via a modified Pechmann condensation. A typical procedure involves reacting malonic acid with substituted phenols in the presence of phosphorus oxychloride (POCl₃) and zinc chloride (ZnCl₂) as a catalyst. Key steps include:

  • Step 1 : Dissolving phenol derivatives in POCl₃ under anhydrous conditions.
  • Step 2 : Adding malonic acid and ZnCl₂, followed by refluxing at 80–90°C for 6–8 hours.
  • Step 3 : Quenching the reaction with ice-water and purifying via recrystallization (ethanol/water) .
    To improve yield, variations in molar ratios (e.g., 1:1.2 phenol-to-malonic acid) and controlled temperature gradients during reflux are critical.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • NMR :
    • ¹H NMR : Look for the singlet peak of the chromen-2-one carbonyl proton at δ 5.8–6.2 ppm. The chloromethyl (-CH₂Cl) group appears as a triplet near δ 4.5–4.7 ppm.
    • ¹³C NMR : The carbonyl carbon resonates at δ 160–165 ppm, while the chloromethyl carbon appears at δ 40–45 ppm .
  • Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ is typically observed at m/z 211–215, with fragmentation patterns showing loss of Cl (Δ m/z 35) and CO (Δ m/z 28) .

Q. How can researchers address solubility challenges during purification?

Due to moderate solubility in polar solvents, gradient recrystallization using ethanol/water (7:3 v/v) or dimethyl sulfoxide (DMSO)/hexane is recommended. For chromatographic purification, silica gel columns with ethyl acetate/hexane (3:7) as the mobile phase effectively separate impurities .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities, such as disorder in the chloromethyl group?

  • Data Collection : Use high-resolution single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
  • Refinement : Employ SHELXL for least-squares refinement, applying restraints to the chloromethyl group’s isotropic displacement parameters (Ueq). For severe disorder, split the site occupancy factor (SOF) between two positions .
  • Validation : Use PLATON to check for missed symmetry and ADDSYM to detect twinning .

Q. How can hydrogen-bonding patterns influence the compound’s supramolecular assembly, and what analytical tools are used to study these interactions?

The hydroxyl (-OH) and carbonyl groups participate in intermolecular hydrogen bonds, forming dimeric or chain-like networks.

  • Graph Set Analysis : Apply Etter’s rules to classify motifs (e.g., R₂²(8) for cyclic dimers).
  • Tools : Use Mercury for visualizing packing diagrams and CrystalExplorer for quantifying interaction energies (e.g., O–H···O bonds at ~2.8 Å) .

Q. What methodologies are available for functionalizing the chloromethyl group to study structure-activity relationships (SAR)?

  • Nucleophilic Substitution : React with amines (e.g., piperidine) in DMF at 60°C to replace Cl with NR₂.
  • Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with arylboronic acids (e.g., 4-methylphenyl) in THF/H₂O (3:1) .
    Monitor reaction progress via TLC (ethyl acetate/hexane) and characterize products using HRMS and 2D NMR (COSY, HSQC).

Q. How can discrepancies in reported melting points or spectral data be resolved?

  • Reproducibility : Standardize drying conditions (e.g., vacuum desiccation for 24 hours) to remove solvent traces affecting melting points.
  • Data Harmonization : Cross-validate with computational tools like Gaussian for optimized geometries and NMR chemical shift prediction (e.g., GIAO method) .

Methodological Best Practices

Q. What protocols ensure accurate refinement of crystallographic data for derivatives with complex substituents?

  • Data Scaling : Use SADABS for absorption correction.
  • Constraints : Apply SIMU and DELU restraints to manage anisotropic displacement of flexible groups.
  • Twinned Data : Refine using HKLF5 in SHELXL for multi-component crystals .

Q. How can researchers optimize HPLC conditions for analyzing degradation products?

  • Column : C18 (250 × 4.6 mm, 5 µm).
  • Mobile Phase : Acetonitrile/0.1% formic acid (55:45) at 1.0 mL/min.
  • Detection : UV at 280 nm (chromen-2-one absorbance) with MS/MS for fragment identification .

Tables

Table 1 : Key Spectral Data for this compound

TechniqueKey Peaks/MarkersReference
¹H NMR (DMSO-d6)δ 6.25 (s, 1H, C3-H), δ 4.62 (t, 2H, CH₂Cl)
IR (KBr)1720 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl)
HRMS (ESI+)[M+H]⁺ = 213.0324 (calc. 213.0326)

Table 2 : Common Crystallographic Parameters

ParameterValue (Example)Software/Tool
Space GroupP2₁/cSHELXS
R Factor< 0.05SHELXL
H-bond Distance2.78 Å (O–H···O)Mercury

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